molecular formula C16H14FN3O3 B11779265 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine

5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11779265
M. Wt: 315.30 g/mol
InChI Key: FXXZSHQUKZYXHN-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group and a 2-fluorobenzyloxy moiety. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

5-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C16H14FN3O3/c1-21-14-8-10(15-19-20-16(18)23-15)6-7-13(14)22-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H2,18,20)

InChI Key

FXXZSHQUKZYXHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxy-3-methoxybenzaldehyde to form an ether linkage. This intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Anti-Cancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives, including 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine, in combating various cancer types.

Case Study: Cytotoxic Effects

A recent study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against glioblastoma cell lines (LN229). The findings indicated that certain derivatives exhibited significant apoptotic effects, leading to DNA damage in cancer cells. This suggests a promising avenue for developing new anti-cancer agents based on oxadiazole structures .

Anti-Diabetic Potential

The anti-diabetic properties of oxadiazole derivatives have also been explored extensively. For instance, compounds similar to this compound have shown efficacy in lowering glucose levels in genetically modified diabetic models such as Drosophila melanogaster .

Biological Evaluation

In vitro assays demonstrated that selected oxadiazole derivatives significantly reduced glucose levels and improved insulin sensitivity. The compounds were subjected to ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, confirming their viability as therapeutic agents .

Other Biological Activities

Beyond anti-cancer and anti-diabetic effects, oxadiazoles are known for various biological activities:

  • Antimicrobial : Exhibiting activity against bacteria and fungi.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antiviral : Showing promise against viral infections.

These properties make oxadiazoles versatile candidates for further pharmacological development .

Characterization Techniques

Characterization of synthesized compounds is performed using:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Mechanism of Action

The mechanism of action of 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 16)
  • Structure : Lacks the 2-fluorobenzyloxy group.
  • Synthesis : Achieved via cyclization of acylthiosemicarbazide using 1,3-dibromo-5,5-dimethylhydantoin, yielding 97% .
  • Key Difference : The absence of the fluorinated benzyloxy group simplifies synthesis but reduces steric bulk and electronic complexity.
5-{2-[(2-Fluorobenzyl)thio]phenyl}-1,3,4-oxadiazol-2-amine (3a)
  • Structure : Replaces the oxygen atom in the benzyloxy group with sulfur.
  • Synthesis: Yield of 60% via reaction of cyanogens bromide with intermediate thiosemicarbazide .
  • Key Difference : The thioether linkage may alter redox properties and bioavailability compared to the oxygen analog.
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (7c)
  • Structure : Simplified fluorophenyl substituent without methoxy or benzyloxy groups.
  • Synthesis : Lower yield (44%) due to challenges in cyclization efficiency .
  • Key Difference : Reduced substituent complexity likely impacts target selectivity and potency.

Electronic and Steric Effects

Compound Substituent Effects Molecular Weight (g/mol)
Target Compound Electron-withdrawing (F), electron-donating (OCH₃), and steric bulk from benzyloxy ~345 (estimated)
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Electron-donating (OCH₃) only 191.18
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine Electron-withdrawing (F) only 181.15
  • Key Insight : The target compound’s dual substituent effects may enhance binding to hydrophobic enzyme pockets compared to simpler analogs .
Cytotoxic Oxadiazoles
  • Compounds 116 , 117 , and 118 (pyridinyl-substituted oxadiazoles) exhibit IC₅₀ values of 1.1–1.5 µM against cancer cells .
Antibacterial Oxadiazoles
  • 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (7c) : Demonstrated efficacy against Staphylococcus aureus .
  • Key Insight : Fluorine substitution at specific positions enhances antibacterial activity, suggesting the target compound may share this trait.

Halogenated Derivatives

Iodine-Substituted Analogs
  • 5-(3-Ethoxy-4-((2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine (CAS 1706445-07-9): Incorporates iodine for enhanced steric and electronic effects .
  • Key Difference : Iodine increases molecular weight (455.22 g/mol) and may improve binding to halogen-binding protein pockets.

Biological Activity

5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature and studies.

  • Molecular Formula : C16_{16}H14_{14}FN3_3O3_3
  • Molecular Weight : 315.30 g/mol
  • CAS Number : 1706463-93-5

Antimicrobial Activity

A study on oxadiazole derivatives indicated that compounds with similar structures exhibited significant antibacterial and antifungal properties. Specifically, derivatives containing fluorinated benzyl groups showed promising results against various microbial strains. For instance, compounds with halogen substituents demonstrated enhanced activity due to their ability to disrupt microbial cell functions .

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
10aAntibacterial32 µg/mL
10dAntifungal16 µg/mL
11gAntibacterial64 µg/mL

Anticancer Activity

Research has shown that oxadiazole derivatives possess anticancer properties, particularly through antiproliferative effects on human cancer cell lines. The cytotoxicity of these compounds was evaluated using the MTT assay, revealing that several derivatives had IC50_{50} values in the micromolar range against cancer cell lines such as HCT-116 and PC-3. The presence of electron-withdrawing groups like fluorine significantly enhanced the cytotoxic effects .

Table 2: Cytotoxicity Data of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (µM)
2bSNB-1913.62
2cPC-321.74
5hHCT-116>50

The mechanism by which oxadiazole derivatives exert their biological effects often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can activate intrinsic and extrinsic apoptotic pathways, leading to cell death. Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Case Studies

  • Antimicrobial Efficacy : A series of oxadiazoles were synthesized and tested for their antimicrobial properties. Compounds with halogen substitutions showed improved activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : In vitro studies demonstrated that certain oxadiazole derivatives significantly inhibited the proliferation of cancer cells, with some compounds exhibiting selectivity towards specific cancer types.

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